1-Nonanol, 2,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonanol, 2,4,6-trimethyl- is an organic compound belonging to the family of alcohols It is characterized by a hydroxyl group (-OH) attached to a nonane chain with three methyl groups at the 2nd, 4th, and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Nonanol, 2,4,6-trimethyl- can be synthesized through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4,6-trimethyl-1-nonene, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include the use of strong acids or bases to facilitate the alkylation and hydrolysis steps.
Industrial Production Methods
In industrial settings, the production of 1-Nonanol, 2,4,6-trimethyl- often involves catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nonanol, 2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,4,6-Trimethyl-1-nonanal, 2,4,6-Trimethyl-1-nonanoic acid
Reduction: 2,4,6-Trimethylnonane
Substitution: 2,4,6-Trimethyl-1-nonyl chloride, 2,4,6-Trimethyl-1-nonyl bromide
Wissenschaftliche Forschungsanwendungen
1-Nonanol, 2,4,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism by which 1-Nonanol, 2,4,6-trimethyl- exerts its effects involves interactions with cellular membranes and proteins. The hydroxyl group allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic nonane chain facilitates interactions with lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nonanol: A straight-chain alcohol with a similar structure but without the methyl substitutions.
2,4,6-Trimethyl-1-heptanol: A shorter chain alcohol with similar methyl substitutions.
2,4,6-Trimethyl-1-decanol: A longer chain alcohol with similar methyl substitutions.
Uniqueness
1-Nonanol, 2,4,6-trimethyl- is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. This structural uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
83474-29-7 |
---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
2,4,6-trimethylnonan-1-ol |
InChI |
InChI=1S/C12H26O/c1-5-6-10(2)7-11(3)8-12(4)9-13/h10-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
KBNJXYZUBZXXHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(C)CC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.